O-Hexanoyl-adnosine monophosphate

Description

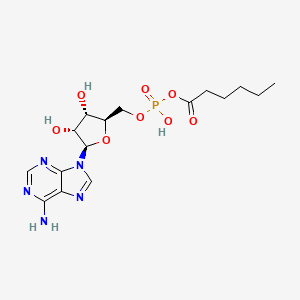

O-Hexanoyl-adenosine monophosphate (O-Hexanoyl-AMP) is an acylated derivative of adenosine monophosphate (AMP), characterized by the addition of a hexanoyl (6-carbon acyl) group to the phosphate moiety. Its molecular formula is C₁₆H₂₄N₅O₈P (LMID: LMFA07080001) .

Properties

Molecular Formula |

C16H24N5O8P |

|---|---|

Molecular Weight |

445.36 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexanoate |

InChI |

InChI=1S/C16H24N5O8P/c1-2-3-4-5-10(22)29-30(25,26)27-6-9-12(23)13(24)16(28-9)21-8-20-11-14(17)18-7-19-15(11)21/h7-9,12-13,16,23-24H,2-6H2,1H3,(H,25,26)(H2,17,18,19)/t9-,12-,13-,16-/m1/s1 |

InChI Key |

CTEJAJOBMJUFFB-RVXWVPLUSA-N |

SMILES |

CCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

CCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between O-Hexanoyl-AMP and related nucleotides:

Key Observations:

- Cyclic nucleotides (cAMP, cGAMP) adopt rigid conformations critical for receptor interactions (e.g., STING or PKA) .

- Functional Divergence: While AMP and IMP are metabolic intermediates, acylated or cyclic derivatives (e.g., cAMP, cGAMP) act as signaling molecules. O-Hexanoyl-AMP’s role may parallel acyl-CoA derivatives in lipid metabolism or regulate enzymes like phosphoribosyltransferases .

Kinetic and Regulatory Differences

- Enzyme Affinity: Phosphoribosyltransferases (e.g., TthAPRT) show higher affinity for nucleobases (Km ~0.02 mM for hypoxanthine) than for PRPP (Km ~0.34 mM) . O-Hexanoyl-AMP’s acyl group may sterically hinder binding to such enzymes, altering substrate specificity.

- Regulation: cAMP levels are tightly controlled by adenylate cyclase (synthesis) and phosphodiesterases (degradation) . cGAMP is hydrolyzed by ENPP1 to limit STING activation . O-Hexanoyl-AMP’s regulation remains unstudied but could involve esterases or acyl-transferases.

Evolutionary and Pathway Conservation

- cGAS-STING Pathway: cGAMP is conserved from bacteria to humans, with bacterial homologs (e.g., DncV) synthesizing 3'-3'-cGAMP to induce phage resistance . O-Hexanoyl-AMP lacks evidence of evolutionary conservation but shares a modular design with bacterial acyl-nucleotides involved in stress responses.

- Cross-Species Variability: STING homologs differ in cyclic dinucleotide specificity (e.g., fish STING prefers 2'-3'-cGAMP over 3'-3' isomers), highlighting structural constraints absent in O-Hexanoyl-AMP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.